(4-((4-(Tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)(cyclopropyl)methanone
Description
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Properties
IUPAC Name |
[4-[(4-tert-butyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]-cyclopropylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3OS/c1-16(2,3)13-11-21-14(17-13)10-18-6-8-19(9-7-18)15(20)12-4-5-12/h11-12H,4-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYNGLOVVHKGHAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)CN2CCN(CC2)C(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-((4-(Tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)(cyclopropyl)methanone is a synthetic organic molecule notable for its complex structure, which includes a thiazole ring, a piperazine moiety, and a cyclopropyl group. This unique combination of functional groups suggests potential pharmacological properties, making it an interesting subject for medicinal chemistry research.
Structural Characteristics
The structural features of the compound can be summarized as follows:
| Feature | Description |
|---|---|
| Molecular Formula | C₁₈H₂₄N₂OS |
| Molecular Weight | 320.46 g/mol |
| Functional Groups | Thiazole, piperazine, cyclopropyl |
The presence of the tert-butyl group enhances lipophilicity, which may influence the compound's biological activity and pharmacokinetic profile.
Biological Activity
Research indicates that compounds with similar structural motifs exhibit various biological activities, including:
- Antimicrobial Properties: Thiazole and piperazine derivatives are known for their antimicrobial effects. The incorporation of these moieties into the compound may confer similar properties .
- Anticancer Activity: The thiazole ring has been associated with anticancer effects in several studies. For instance, thiazole derivatives have shown cytotoxicity against various cancer cell lines, indicating potential therapeutic applications in oncology .
- Neurological Effects: Compounds containing piperazine have been explored for their interactions with neurotransmitter receptors, suggesting possible applications in treating neurological disorders .
Understanding the mechanism of action is crucial for evaluating the therapeutic potential of this compound. Interaction studies using various techniques such as molecular docking and receptor binding assays are essential to elucidate how the compound interacts with biological targets.
Interaction Studies
The following techniques are commonly employed to study interactions:
- Molecular Docking: To predict how the compound binds to specific receptors or enzymes.
- Cell Viability Assays: To assess the cytotoxic effects on different cell lines.
- Enzyme Inhibition Studies: To determine the inhibitory effects on target enzymes.
Case Studies and Research Findings
Several studies have investigated related compounds that share structural similarities with this compound. Below are some notable findings:
- Thiazole Derivatives in Cancer Treatment:
-
Piperazine Compounds in Neurology:
- Research indicated that piperazine-containing compounds could modulate serotonin receptors, offering potential therapeutic benefits for mood disorders.
- Antimicrobial Studies:
Scientific Research Applications
Research indicates that compounds with similar structural features often exhibit diverse biological activities. The thiazole and piperazine moieties are particularly known for their interactions with various biological targets, including receptors and enzymes involved in neurological pathways and cancer progression.
Anticancer Activity
Studies have shown that compounds similar to (4-((4-(Tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)(cyclopropyl)methanone possess anticancer properties. For instance, derivatives of thiazole have been reported to inhibit cell proliferation and induce apoptosis in cancer cell lines through mechanisms such as:
- Tubulin Polymerization Inhibition : Disruption of microtubule dynamics leads to cell cycle arrest and apoptosis.
- Pro-apoptotic Protein Activation : Upregulation of proteins that promote apoptosis while downregulating anti-apoptotic factors .
Antimicrobial Activity
The compound's structural characteristics suggest potential antimicrobial efficacy. Thiazole derivatives have been documented to exhibit significant activity against various bacterial strains. For example:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 12 µg/mL |
| Compound B | S. aureus | 10 µg/mL |
| Compound C | P. aeruginosa | 15 µg/mL |
These results indicate that the presence of thiazole and piperazine structures enhances antimicrobial efficacy.
Neurological Effects
Compounds similar to this compound have shown promise in neurological research, potentially acting as neuroprotective agents or modulators of neurotransmitter systems. The interactions with specific receptors could lead to therapeutic effects in conditions such as anxiety and depression.
Case Studies
Several studies have explored the biological activities of compounds structurally related to this compound:
- Study on Anticancer Effects : A library of substituted piperazine derivatives was synthesized and screened for cytotoxic activity against various cancer cell lines, demonstrating significant inhibition in cell viability, particularly in breast cancer models .
- Antimicrobial Efficacy Testing : Research focused on the antimicrobial properties of thiazole-piperazine hybrids revealed potent activity against both Gram-positive and Gram-negative bacteria, supporting their potential as lead compounds for antibiotic development.
Q & A
Q. What are the key synthetic strategies for preparing (4-((4-(tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)(cyclopropyl)methanone?
- Methodological Answer : Synthesis typically involves multi-step reactions, including:
- Piperazine functionalization : Alkylation or acylation of the piperazine ring using cyclopropanecarbonyl chloride or analogous reagents under inert conditions (e.g., N₂ atmosphere).
- Thiazole coupling : Introduction of the 4-(tert-butyl)thiazole moiety via nucleophilic substitution or cross-coupling reactions.
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) followed by recrystallization from ethanol or acetonitrile .
- Example Yield : 51–53% for similar piperazine-thiazole hybrids, with purity confirmed by HPLC (>95%) .
Q. How is structural characterization performed for this compound?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Key signals include cyclopropane protons (δ ~1.0–2.5 ppm) and tert-butyl groups (δ ~1.3 ppm, singlet). Piperazine and thiazole carbons are observed at δ 40–60 ppm (¹³C) .
- HRMS : Molecular ion peaks (e.g., [M+H]⁺) are matched with theoretical values (Δ < 2 ppm) .
- Elemental Analysis : Confirms C, H, N composition (e.g., C: 62.1%, H: 7.8%, N: 12.4% for analogs) .
Advanced Research Questions
Q. What experimental challenges arise in optimizing the cyclopropane moiety during synthesis?
- Methodological Answer :
- Steric hindrance : The cyclopropane ring can impede nucleophilic attack on the piperazine nitrogen. Strategies include using bulky bases (e.g., DIPEA) to deprotonate the piperazine and enhance reactivity .
- Side reactions : Unwanted ring-opening of cyclopropane under acidic/basic conditions. Mitigated by using mild reagents (e.g., NaBH₄ for reductions instead of LiAlH₄) .
- Data Example : In analogs, substituting cyclopropane with larger rings (e.g., cyclohexane) reduced yield by 15–20%, highlighting steric limitations .
Q. How can conflicting biological activity data between in vitro and in vivo studies be resolved?
- Methodological Answer :
- Metabolic stability : Assess hepatic microsomal stability (e.g., using rat liver microsomes) to identify rapid degradation pathways. For example, tert-butyl groups may enhance metabolic resistance compared to methyl analogs .
- Solubility adjustments : Use PEG-400 or cyclodextrin complexes to improve bioavailability in animal models, addressing discrepancies in IC₅₀ values .
- Case Study : A cyclopropane-containing analog showed 10-fold higher in vivo efficacy than in vitro due to prodrug activation mechanisms .
Q. What computational methods are effective in predicting the compound’s binding affinity for target proteins?
- Methodological Answer :
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., histamine H₄ receptor). Focus on piperazine-thiazole interactions with hydrophobic pockets .
- MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Key metrics include RMSD (<2 Å) and binding free energy (MM/PBSA) .
- Validation : Compare computational results with experimental SPR (surface plasmon resonance) data (e.g., Kd = 120 nM vs. predicted 95 nM) .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported reaction yields for piperazine-thiazole hybrids?
- Methodological Answer :
- Variable analysis :
- Recommendation : Standardize conditions (e.g., 60°C, DMF, 5 mol% Pd catalyst) for reproducibility.
Safety and Handling
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and goggles. Use fume hoods for synthesis steps involving volatile reagents (e.g., CH₂Cl₂) .
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
- Storage : Store at –20°C under argon to prevent oxidation of the thiazole ring .
Biological Evaluation
Q. What assays are suitable for evaluating the compound’s antimicrobial activity?
- Methodological Answer :
- MIC determination : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) .
- Time-kill assays : Monitor bactericidal effects over 24 hours. For analogs, >90% reduction in CFU/mL at 4× MIC was observed .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
